
2-Bromo-5-isocyanatofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-isocyanatofuran is an organic compound with the molecular formula C₅H₂BrNO₂. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of both bromine and isocyanate functional groups makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-isocyanatofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of the isocyanate group with alcohols and amines.
Substituted Furans: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Bromo-5-isocyanatofuran has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-isocyanatofuran largely depends on the functional groups present:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can inhibit enzyme activity or modify proteins.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of an isocyanate group.
5-Bromo-2-furoic acid: Contains a carboxylic acid group instead of an isocyanate group.
Uniqueness
2-Bromo-5-isocyanatofuran is unique due to the presence of both bromine and isocyanate functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C5H2BrNO2 |
|---|---|
Peso molecular |
187.98 g/mol |
Nombre IUPAC |
2-bromo-5-isocyanatofuran |
InChI |
InChI=1S/C5H2BrNO2/c6-4-1-2-5(9-4)7-3-8/h1-2H |
Clave InChI |
HJFITGQETMLRMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
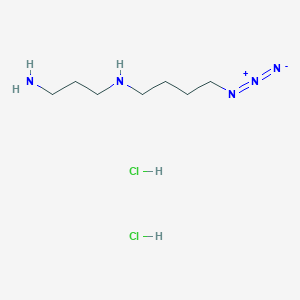
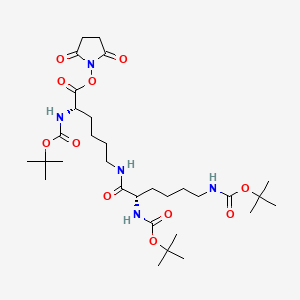
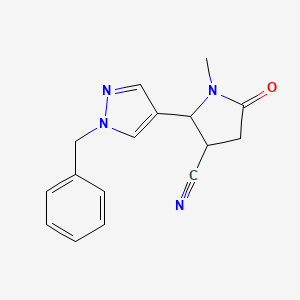
![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)
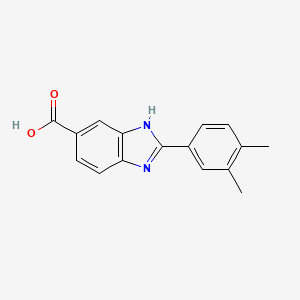
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
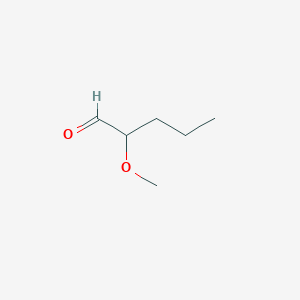
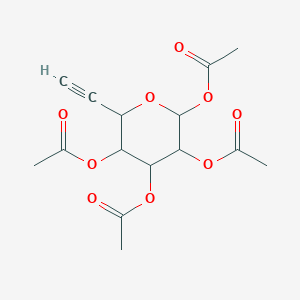
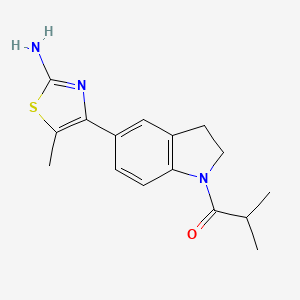
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)
